

BYLieve Trial Cohort A: Overview and Design

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Compound Focus: Alpelisib

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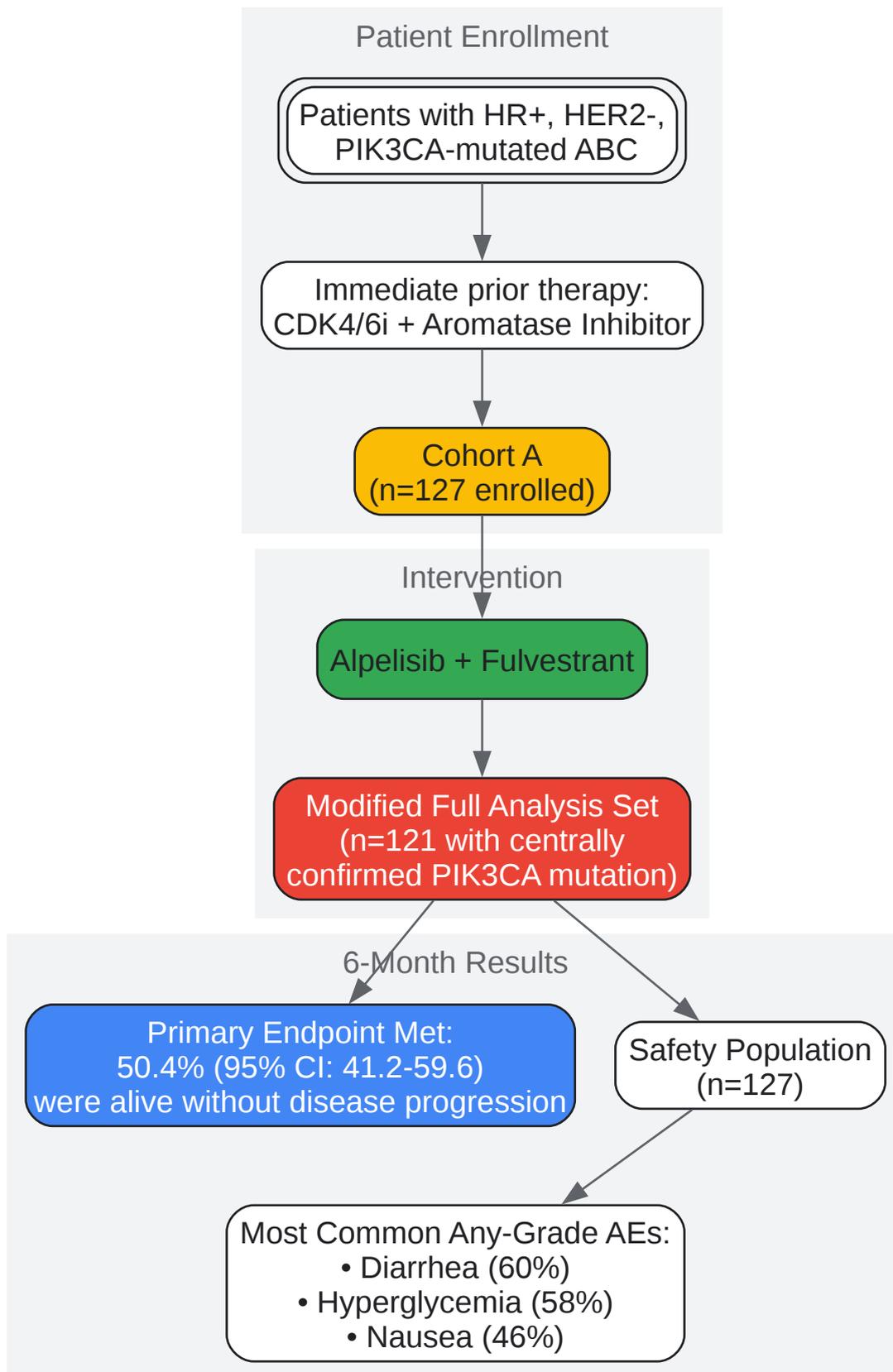
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The BYLieve trial is a pivotal, phase 2, open-label, non-comparative study designed to address a gap in clinical data for treating hormone receptor-positive (HR+), HER2-negative (HER2-), PIK3CA-mutated advanced breast cancer after previous therapy with a CDK4/6 inhibitor [1] [2].

- **Objective:** To assess the efficacy and safety of **alpelisib** + fulvestrant in patients whose disease progressed on or after immediate prior treatment with a CDK4/6 inhibitor + an aromatase inhibitor [1].
- **Patient Population:** The cohort enrolled 127 patients. A modified full analysis set (mFAS) included 121 patients with centrally confirmed PIK3CA mutations [1].
- **Intervention:** **Alpelisib** (300 mg, orally, once daily) + Fulvestrant (500 mg, intramuscularly, on days 1, 15, 29, and once every 4 weeks thereafter) [1].
- **Primary Endpoint:** Proportion of patients alive without disease progression at 6 months, assessed by local investigators [1].

The logical flow of the trial's structure and the key results from Cohort A are summarized in the diagram below.

BYLieve Trial Cohort A Flow and Result



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BYLieve Cohort A demonstrated that **alpelisib** plus fulvestrant is an effective treatment option after CDK4/6i therapy.

Detailed Efficacy and Safety Results

The trial successfully met its primary endpoint, demonstrating clinically meaningful efficacy in a population with limited treatment options [1].

Table 1: Key Efficacy Results from Cohort A (mFAS, n=121)

Metric	Result	Notes
6-Month Progression-Free Survival (PFS)	50.4% (95% CI: 41.2-59.6)	Primary endpoint; assessed by local review [1].
Median Follow-up	21.8 months (IQR: 10.8-37.6)	From enrolment to data cutoff [1].

Table 2: Key Safety Results (Safety Population, n=127)

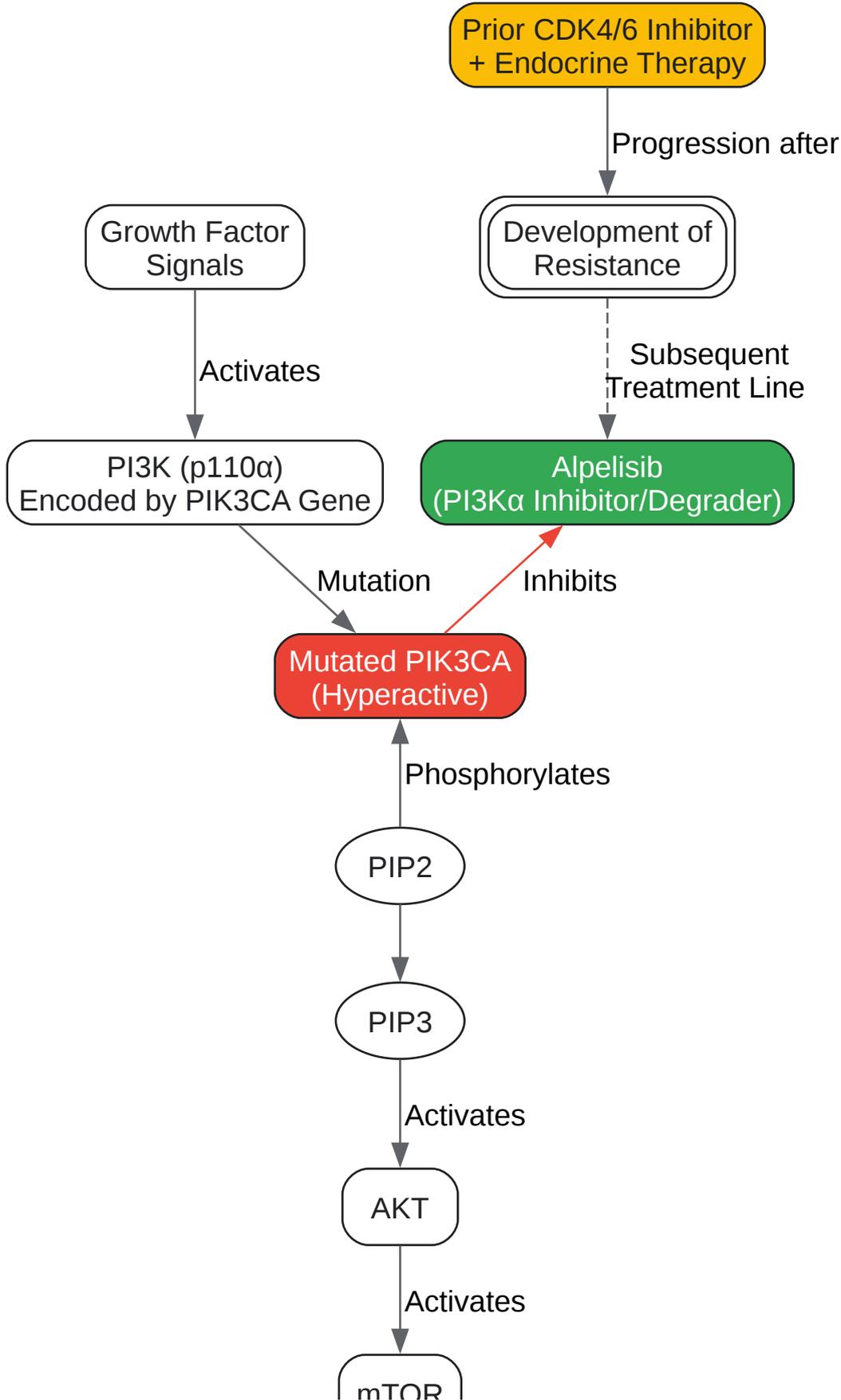
Category	Details
Most Common Any-Grade Adverse Events (AEs)	Diarrhea (60%), Hyperglycemia (58%), Nausea (46%), Rash (≈30%), Fatigue (≈30%), Decreased Appetite (≈30%) [1] [2].
Treatment Discontinuations	Low rate; 5 patients (3.9%) discontinued due to rash, 2 (1.6%) due to vomiting. Discontinuations also occurred due to colitis, hyperglycemia, and urticaria [1].

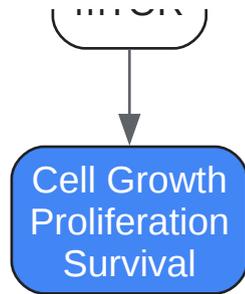
Mechanism of Action and Pathway Context

Alpelisib is an α -selective PI3K inhibitor and degrader. In approximately 40% of HR+/HER2- advanced breast cancers, mutations occur in the **PIK3CA** gene [2]. These mutations hyperactivate the PI3K signaling pathway, leading to uncontrolled cell growth, resistance to endocrine therapy, and a worse prognosis [1].

The following diagram illustrates the targeted pathway and the drug's mechanism of action.

Alpelisib Targets PIK3CA in PI3K Pathway





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Alpelisib inhibits the hyperactive *PI3K* pathway caused by *PIK3CA* mutations to overcome resistance.

Interpretation and Research Context

- **Benchmark in Post-CDK4/6i Setting:** BYLieve is the first prospective trial to demonstrate the efficacy of a PI3K α -selective inhibitor specifically in patients who progressed on a prior CDK4/6 inhibitor [1].
- **Manageable Safety Profile:** The toxicity observed was consistent with the known profile of **alpelisib** and was considered manageable, supporting its use in clinical practice [1] [2].
- **Fulfilling an Unmet Need:** This study provides robust evidence for a treatment sequence in a common clinical scenario, helping to guide therapy after the failure of first-line standard of care [2].

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References

1. Alpelisib plus fulvestrant in PIK3CA-mutated, hormone ... [sciencedirect.com]
2. BYLieve Study Results Support the Use of Alpelisib ... [oncpracticemanagement.com]

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